molecular formula C26H28FN3O4S B296850 2-[({4-fluoro[(4-methylphenyl)sulfonyl]anilino}acetyl)amino]-N-isobutylbenzamide

2-[({4-fluoro[(4-methylphenyl)sulfonyl]anilino}acetyl)amino]-N-isobutylbenzamide

Cat. No. B296850
M. Wt: 497.6 g/mol
InChI Key: UEFKYHKCLAJNEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[({4-fluoro[(4-methylphenyl)sulfonyl]anilino}acetyl)amino]-N-isobutylbenzamide, commonly known as FIIN-3, is a small molecule inhibitor that targets the oncogenic protein FGFR4. FGFR4 is a member of the fibroblast growth factor receptor family, which is involved in various cellular processes such as cell growth, differentiation, and migration. Overactivation of FGFR4 has been linked to the development of various cancers, making it an attractive target for cancer therapy.

Mechanism of Action

FIIN-3 inhibits the activity of FGFR4 by binding to a specific pocket within the protein, preventing it from interacting with its ligands and activating downstream signaling pathways. This results in the inhibition of cell growth and proliferation, ultimately leading to cell death.
Biochemical and Physiological Effects:
In addition to its anti-cancer effects, FIIN-3 has been shown to have other biochemical and physiological effects. For example, it has been reported to inhibit the growth of liver fibrosis and reduce the severity of liver injury in mouse models. It has also been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines in macrophages.

Advantages and Limitations for Lab Experiments

One of the main advantages of FIIN-3 is its specificity for FGFR4, which reduces the potential for off-target effects. However, like many small molecule inhibitors, FIIN-3 has limitations in terms of its pharmacokinetics and bioavailability. It also requires further optimization for clinical use.

Future Directions

There are several potential future directions for research on FIIN-3. One area of interest is the development of more potent and selective inhibitors of FGFR4. Another area is the investigation of the potential use of FIIN-3 in combination with other cancer therapies, such as chemotherapy or immunotherapy. Additionally, further studies are needed to better understand the mechanism of action of FIIN-3 and its effects on various cellular processes.

Synthesis Methods

The synthesis of FIIN-3 involves several steps, including the preparation of the starting materials and the coupling of the sulfonamide and amide groups. The synthesis has been reported in several scientific publications, with slight variations in the reaction conditions and purification methods.

Scientific Research Applications

FIIN-3 has been extensively studied for its potential as a cancer therapeutic agent. Preclinical studies have shown promising results in inhibiting the growth of various cancer cell lines, including liver, lung, and breast cancer. In addition, FIIN-3 has been shown to be effective in inhibiting tumor growth in mouse models of liver and lung cancer.

properties

Molecular Formula

C26H28FN3O4S

Molecular Weight

497.6 g/mol

IUPAC Name

2-[[2-(4-fluoro-N-(4-methylphenyl)sulfonylanilino)acetyl]amino]-N-(2-methylpropyl)benzamide

InChI

InChI=1S/C26H28FN3O4S/c1-18(2)16-28-26(32)23-6-4-5-7-24(23)29-25(31)17-30(21-12-10-20(27)11-13-21)35(33,34)22-14-8-19(3)9-15-22/h4-15,18H,16-17H2,1-3H3,(H,28,32)(H,29,31)

InChI Key

UEFKYHKCLAJNEG-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NC2=CC=CC=C2C(=O)NCC(C)C)C3=CC=C(C=C3)F

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NC2=CC=CC=C2C(=O)NCC(C)C)C3=CC=C(C=C3)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.